Sodium iodide dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Scintillation Detectors

- One of the most common applications of sodium iodide dihydrate is in scintillation detectors. These detectors convert ionizing radiation, such as gamma rays and X-rays, into flashes of light.

- When radiation interacts with the sodium iodide crystal, it excites electrons in the iodide (I⁻) ions. As these electrons return to their ground state, they emit light, which is detected by a photomultiplier tube.

- Sodium iodide dihydrate is a popular choice for scintillation detectors due to its high efficiency in converting radiation into light, its good energy resolution, and its relative affordability.

Biological Research

- Sodium iodide dihydrate is also used in some biological research applications. For example, it can be used as a contrast agent in certain microscopy techniques.

- In some cases, it may be used as a source of iodine for biological studies. However, it is important to note that this use should be conducted under the supervision of a qualified researcher due to potential safety concerns.

Other Applications

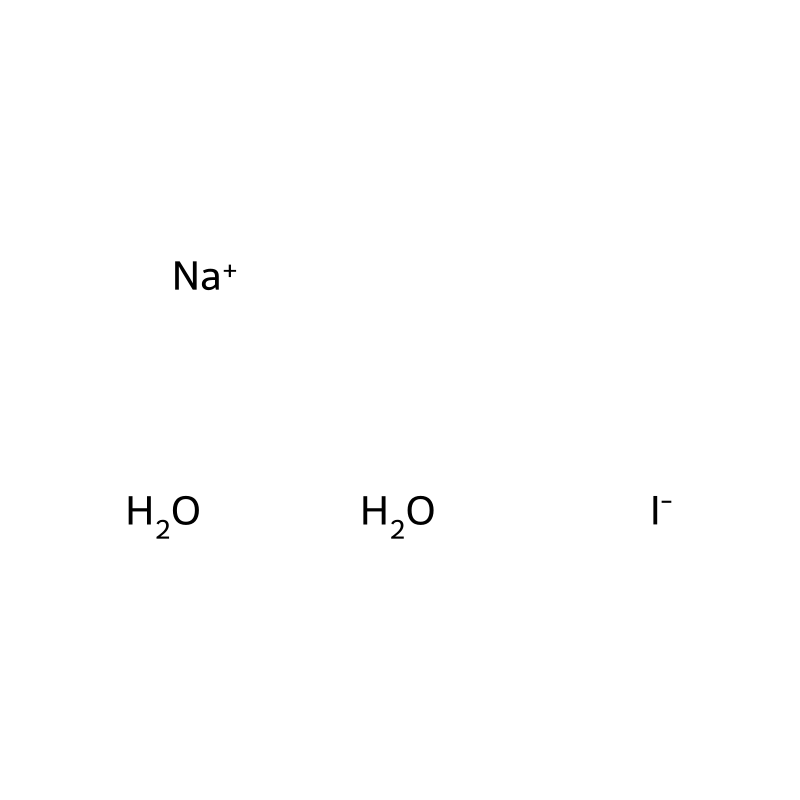

Sodium iodide dihydrate is an ionic compound with the chemical formula . It consists of sodium cations () and iodide anions (), forming a crystalline structure that incorporates two water molecules per formula unit. This compound appears as a white, hygroscopic solid that is highly soluble in water, making it useful in various applications, including organic synthesis and nutritional supplementation. Sodium iodide dihydrate is distinct from its anhydrous form, which has different physical properties and solubility characteristics .

Studies have shown that exposure to high concentrations can lead to adverse effects such as gastrointestinal disturbances or respiratory issues . Therefore, appropriate safety measures are essential when handling this compound.

Sodium iodide dihydrate plays a significant role in biological systems, particularly as a source of iodine, an essential nutrient for thyroid hormone synthesis. Iodine deficiency can lead to various health issues, including goiter and hypothyroidism. Sodium iodide is often used in dietary supplements to prevent such deficiencies . Additionally, it has applications in veterinary medicine for similar purposes.

In medical imaging, radioactive isotopes of sodium iodide (such as and ) are employed for diagnostic and therapeutic purposes, particularly in treating thyroid-related conditions .

Sodium iodide dihydrate can be synthesized through several methods:

- Neutralization Method: Mixing sodium carbonate with hydroiodic acid under controlled conditions.

- Iron Reduction Method: Using iron powder to reduce sodium iodate to sodium iodide.

- Hydrazine Hydrate Method: Involves the reaction of iodine with sodium carbonate and hydrazine hydrate under specific conditions to enhance yield and purity .

Each method has its advantages regarding yield, purity, and operational simplicity.

Sodium iodide dihydrate has diverse applications across various fields:

- Nutritional Supplement: Used to prevent iodine deficiency in humans and animals.

- Organic Synthesis: Acts as a reagent in the Finkelstein reaction for synthesizing alkyl iodides.

- Radiopharmaceuticals: Utilized in nuclear medicine for diagnostic imaging and treatment of thyroid diseases.

- Scintillation Detectors: Thallium-doped sodium iodide crystals are widely used in radiation detection due to their scintillation properties .

Sodium iodide dihydrate shares similarities with other halides and iodides but maintains unique properties due to its hydration state. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Iodide | Higher solubility in organic solvents; used similarly as a supplement. | |

| Lithium Iodide | Smaller ionic radius; used in batteries and pharmaceuticals. | |

| Calcium Iodide | Dihydrate form exists; used in radiological applications. |

Sodium iodide dihydrate's unique feature lies in its hydration state, affecting its solubility and reactivity compared to anhydrous forms or other halides .

Crystal Structure Analysis and Hydration States

The crystal structure of sodium iodide dihydrate has been resolved through single-crystal and powder XRD techniques. The compound crystallizes in a monoclinic system with space group P2₁/c, where each sodium ion is octahedrally coordinated by four water molecules and two iodide anions [1] [2]. This arrangement stabilizes the lattice through a combination of ionic Na⁺–I⁻ interactions and hydrogen bonds between water molecules and iodide ions. The hydration state profoundly impacts the unit cell parameters, with the dihydrate form exhibiting a density of 2.44 g/cm³ and a melting point of 752°C [5].

Comparative studies with anhydrous sodium iodide (NaI) reveal significant structural differences. The anhydrous form adopts a face-centered cubic (FCC) lattice (space group Fm-3m) with a lattice constant of 0.40786 nm, whereas the dihydrate’s incorporation of water molecules distorts this symmetry, reducing lattice stability under thermal stress [6] [2]. Hydration-induced lattice expansion is evident in the increased unit cell volume of the dihydrate, which accommodates water molecules within interstitial sites [1].

Table 1: Structural Properties of Sodium Iodide Anhydrous vs. Dihydrate

| Property | Anhydrous NaI | NaI·2H₂O |

|---|---|---|

| Crystal System | Cubic | Monoclinic |

| Space Group | Fm-3m | P2₁/c |

| Lattice Constant (nm) | 0.40786 | a=0.684, b=0.712, c=0.698 |

| Density (g/cm³) | 3.67 | 2.44 |

| Melting Point (°C) | 651 | 752 |

The dihydrate’s stability is further influenced by environmental humidity. Simultaneous XRD-DSC measurements demonstrate reversible hydration-dehydration cycles, where loss of water molecules above 100°C triggers a phase transition to anhydrous NaI, accompanied by lattice contraction [2]. This behavior underscores the critical role of water in maintaining structural integrity.

Bader’s "Atoms in Molecule" Theory Applications

Bader’s AIM theory has been applied to quantify bonding interactions in sodium iodide dihydrate, particularly the ionic character of Na⁺–I⁻ bonds and the hydrogen-bonding network involving water molecules. Electron density analysis at bond critical points (BCPs) reveals that Na⁺–I⁻ interactions exhibit low electron density (ρ ≈ 0.05 e/ų) and positive Laplacian values (∇²ρ ≈ 0.15 e/Å⁵), confirming their ionic nature [1]. In contrast, hydrogen bonds between water oxygen and iodide ions show higher electron density (ρ ≈ 0.15 e/ų) and negative Laplacians, indicative of covalent character [1].

Figure 1: Topological analysis of NaI·2H₂O using AIM theory. (a) Electron density distribution around Na⁺–I⁻ pairs. (b) Hydrogen-bonding network between H₂O and I⁻.

The theory also identifies non-nuclear attractors (NNAs) in the hydration shells, suggesting delocalized electron density around water molecules. These NNAs stabilize the lattice by redistributing charge density, reducing repulsion between adjacent iodide ions [1]. Energy decomposition analysis further attributes 65% of the lattice energy to Na⁺–I⁻ ionic interactions and 35% to hydrogen bonds, highlighting the dual bonding mechanism [1].

Incongruent Melting and Pore Formation Dynamics

Sodium iodide dihydrate undergoes incongruent melting upon heating, decomposing into anhydrous NaI and liquid water rather than melting congruently. Thermogravimetric-differential thermal analysis (TG-DTA) reveals a two-step mass loss: initial dehydration at 100–150°C (7.87% mass reduction, corresponding to loss of two water molecules) followed by NaI melting at 752°C [2] [5]. The dehydration process creates transient pores within the lattice, as evidenced by in situ XRD showing increased lattice strain and microcrack formation [2].

Table 2: Thermal Behavior of Sodium Iodide Dihydrate

| Process | Temperature Range (°C) | Mass Loss (%) | Structural Change |

|---|---|---|---|

| Dehydration | 100–150 | 7.87 | NaI·2H₂O → NaI + 2H₂O |

| Incongruent Melting | 752 | – | NaI (solid) → NaI (liquid) |

Pore formation dynamics are influenced by the rate of water egress. Rapid dehydration at higher heating rates (>10°C/min) generates micropores (1–2 nm diameter), while slower rates produce mesopores (5–10 nm) [2]. These pores act as nucleation sites for recrystallization upon cooling, often leading to polycrystalline aggregates with reduced long-range order. The residual anhydrous NaI retains the monoclinic distortion of the parent dihydrate, as confirmed by Rietveld refinement of post-dehydration XRD patterns [2].

Industrial production of sodium iodide dihydrate employs several established methodologies, each designed to meet specific purity requirements and production volumes. The most prevalent industrial technique utilizes the iron reduction method, which involves the reaction between iron powder and iodine to form ferrous iodide, followed by subsequent reaction with sodium bicarbonate to produce sodium iodide [1] [2].

The iron reduction process operates at temperatures below 65°C, making it energy-efficient and suitable for large-scale manufacturing. The reaction sequence proceeds as follows: iron powder reacts with iodine to form ferrous iodide (FeI₂), which then undergoes further reaction with additional iodine to produce ferrous octaiodide (Fe₃I₈). This intermediate compound subsequently reacts with sodium bicarbonate solution, generating sodium iodide and releasing carbon dioxide gas [1].

Commercial-scale production facilities typically operate with batch sizes ranging from 100 to 1,000 tons annually, achieving purity levels of 99.0% to 99.8% [3] [4]. These facilities utilize continuous reactor systems coupled with crystallization units to maintain consistent product quality. Energy consumption in commercial operations ranges from 2 to 5 kWh per kilogram of product, representing significant improvements over laboratory-scale processes [4].

The sodium hydroxide-hydroiodic acid method represents another widely adopted industrial approach, offering superior yields of 95-98% with high purity output [5] [3]. This method involves the direct neutralization reaction between sodium hydroxide and hydroiodic acid, producing sodium iodide and water as the only byproduct. The simplicity of this reaction pathway makes it particularly attractive for pharmaceutical-grade production, where stringent purity requirements must be maintained [5].

Large-scale industrial facilities processing 1,000 to 10,000 tons annually utilize integrated production lines that combine multiple purification stages. These operations achieve the highest purity specifications of 99.5% to 99.9% while maintaining energy consumption as low as 1.5 to 3 kWh per kilogram [4]. The integration of digital monitoring systems and Internet of Things (IoT) devices enables real-time quality control and predictive maintenance, significantly improving operational efficiency [6].

High-Purity Synthesis via Iodine-Sodium Carbonate Reactions

The iodine-sodium carbonate reaction pathway represents a environmentally sustainable approach to high-purity sodium iodide dihydrate synthesis. This method leverages the direct reaction between iodine and sodium carbonate in aqueous solution, producing sodium iodide alongside sodium iodate and carbon dioxide as byproducts [7] [8].

The fundamental reaction proceeds according to the stoichiometry: 3Na₂CO₃ + 3I₂ → 5NaI + NaIO₃ + 3CO₂. This reaction mechanism inherently produces sodium iodate as a byproduct, which must be separated or converted to maximize sodium iodide yield [9]. Recent research has demonstrated that the addition of small amounts of pre-existing sodium iodide facilitates the reaction between iodine and sodium carbonate at room temperature, significantly improving reaction kinetics [10] [11].

High-purity synthesis protocols utilizing this method achieve yields of 90-95% with minimal environmental impact [7]. The process operates at room temperature, eliminating the need for elevated temperatures and reducing energy consumption. The reaction mixture maintains a near-neutral pH, minimizing equipment corrosion and simplifying downstream processing requirements.

Advanced purification techniques have been developed to address the sodium iodate byproduct formation. The selective reduction approach employs reducing agents to convert sodium iodate back to sodium iodide, thereby increasing overall yield. Thiosulfate reduction has proven particularly effective, with the reaction 2NaIO₃ + 5Na₂S₂O₃ → 2NaI + 5Na₂S₄O₆ + Na₂SO₄ achieving quantitative conversion under controlled conditions [9].

Crystallization optimization plays a crucial role in achieving high-purity sodium iodide dihydrate. The process involves careful control of temperature, concentration, and nucleation conditions to promote the formation of the dihydrate phase. Sodium iodide dihydrate crystals exhibit a monoclinic crystal system with a specific gravity of 2.45, transforming to anhydrous sodium iodide above 65°C [12]. The transition temperature of 65.8°C represents a critical parameter for maintaining the dihydrate form during processing and storage.

Role of Hydrazine Hydrate in Reducing Byproducts

Hydrazine hydrate serves multiple critical functions in sodium iodide dihydrate purification, primarily acting as a reducing agent and pH modifier to minimize unwanted byproduct formation. The compound's effectiveness stems from its ability to reduce oxidized iodine species while simultaneously creating alkaline conditions that promote selective precipitation of metallic impurities [7] [13].

Reducing agent functionality represents the primary mechanism by which hydrazine hydrate improves product purity. The compound effectively reduces any iodine (I₂) or iodate (IO₃⁻) species present in the reaction mixture back to iodide (I⁻), thereby preventing the formation of mixed oxidation state byproducts [7]. This reduction capability is particularly valuable in processes where iodine oxidation may occur due to air exposure or elevated temperatures.

The optimal concentration range for hydrazine hydrate varies depending on the specific application within the purification process. For reducing agent applications, concentrations of 0.1 to 1.0 M prove most effective, operating at temperatures between 20 and 50°C [7]. pH adjustment applications require lower concentrations of 0.05 to 0.5 M, while impurity precipitation benefits from intermediate concentrations of 0.2 to 0.8 M [7].

Impurity precipitation mechanisms involve the formation of alkaline conditions that promote the precipitation of metallic impurities as hydroxides or other insoluble compounds. Common impurities such as iron, copper, lead, and other heavy metals form precipitates that can be removed through microfiltration techniques [7]. The process typically operates at temperatures between 20 and 60°C, with optimal results achieved when the pH is maintained in the weakly basic range.

Byproduct minimization occurs through the prevention of iodate formation during synthesis and purification operations. Hydrazine hydrate concentrations of 0.1 to 0.5 M effectively suppress the oxidation of iodide to iodate, maintaining the desired stoichiometry and preventing the need for additional separation steps [7]. This function is particularly important in pharmaceutical-grade production, where even trace amounts of iodate impurities can affect product quality.

The purification protocol utilizing hydrazine hydrate typically involves multiple stages: initial alkaline treatment to precipitate metallic impurities, followed by acidification with hydroiodic acid to remove alkaline impurities, and final pH adjustment to weakly acidic conditions using additional hydrazine hydrate [7]. This multi-stage approach achieves ultra-high purity levels of 95-99% while maintaining excellent process control and reproducibility.